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Compound of Interest

Compound Name: Tildipirosin

Cat. No.: B1682375

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tildipirosin

Introduction

Tildipirosin is a semi-synthetic, 16-membered macrolide antibiotic developed for veterinary
use.[1][2][3] It is primarily utilized for the treatment and prevention of respiratory diseases in
cattle and swine caused by susceptible bacterial pathogens.[4][5][6][7] As a derivative of
tylosin, tildipirosin features a unique tribasic character due to three amine substituents on its
macrocyclic lactone ring, contributing to its pharmacokinetic and pharmacodynamic properties.
[2][8][9] This document provides a detailed overview of its chemical structure, synthesis,
mechanism of action, and relevant experimental protocols for researchers and professionals in
drug development.

Chemical Structure and Properties

Tildipirosin is chemically identified as (4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-
[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yljoxy-16-ethyl-4-hydroxy-
5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-yImethyl)-1-oxacyclohexadeca-11,13-
diene-2,10-dione.[10][11] Its structure is distinguished by the retention of the 16-membered
tylonolide ring and the 5-mycaminose amino sugar from its parent compound, tylosin, but with
the addition of two piperidine rings.[3]

Physicochemical and Structural Data

The key identifiers and properties of Tildipirosin are summarized in the table below.
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Property

Value

Reference

Molecular Formula

CHNO

[10][12]

Molecular Weight

734.02 g/mol

[12][13]

CAS Number

328898-40-4

[10][14]

IUPAC Name

(4R,5S,6S,7R,9R,11E,13E,15
R,16R)-6-
[(2R,3R,4S,5S5,6R)-4-
(dimethylamino)-3,5-dihydroxy-
6-methyloxan-2-ylJoxy-16-
ethyl-4-hydroxy-5,9,13-
trimethyl-7-(2-piperidin-1-
ylethyl)-15-(piperidin-1-
ylmethyl)-1-oxacyclohexadeca-
11,13-diene-2,10-dione

[10]

SMILES

CC[C@@H]1--INVALID-LINK--
C--INVALID-LINK----INVALID-
LINK----INVALID-LINK--
01)0)O[C@@]3([H])--
INVALID-LINK--
03)0)N(C)C)0">C@HCN4CC
ccca

InChl Key

HNDXPZPJZGTJILJ-
UEJFNEDBSA-N

Solubility

DMSO: 100 mg/mL (136.24
mM)

[13][15]

Synthesis of Tildipirosin

Tildipirosin is produced via a semi-synthetic pathway starting from the natural macrolide,

tylosin.[1][4] The synthesis involves several key chemical transformations to introduce the

characteristic dipiperidinyl moieties. The general workflow is outlined in various patents.[16][17]

[18]
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A common synthetic route begins with the reduction of tylosin to obtain relomysin.[16] This is
followed by hydrolysis and a substitution reaction to form key intermediates.[16] The final step
involves an amination reaction to introduce the piperidine groups, yielding tildipirosin.[16] One
patented method reports that the conversion rate for each reaction step can exceed 80%, with
a final product purity of over 98.2%.[18] Another method claims a purity of over 99%.[17]
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General synthetic workflow for Tildipirosin production.

Mechanism of Action

Like other macrolide antibiotics, tildipirosin exerts its effect by inhibiting bacterial protein
synthesis.[4][9][14] It selectively binds to the 50S subunit of the bacterial ribosome, specifically
to the 23S ribosomal RNA.[8][19] This binding action blocks the exit tunnel of the ribosome,
preventing the elongation of the polypeptide chain and ultimately halting bacterial growth.[8][9]
The effect is generally time-dependent and bacteriostatic, though it can be bactericidal against
certain pathogens.[8][9]
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Mechanism of action of Tildipirosin in bacteria.

Quantitative Data
Biological Activity

Tildipirosin's efficacy is demonstrated by its potent inhibition of bacterial protein synthesis and
its low minimum inhibitory concentrations (MIC) against key respiratory pathogens.
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Parameter Organism/System Value Reference
In vitro

IC (Protein Synthesis)  transcription/translatio  0.23 + 0.01 uM [3]
n assay

MIC Pasteurella multocida 0.25- 1 pg/mL [15]
Mannheimia

MIC _ 0.25 -1 pg/mL [15]
haemolytica

MIC Histophilus somni 4 pg/mL [7]

] < 4 pg/mL (for 90% of
MIC Range Glaesserella parasuis ) [19]
isolates)
MIC Range Salmonella spp. 4 - 16 pg/mL [819]

Pharmacokinetic Parameters

Pharmacokinetic studies in target animal species reveal rapid absorption and extensive

distribution to lung tissues.

Parameter Species Dose Value Reference
T (Time to Peak 4 mg/kg ]
Cattle 23 minutes [8]
Plasma Conc.) (subcutaneous)
C (Peak Plasma 4 mg/kg
Cattle 0.7 pg/mL [8]
Conc.) (subcutaneous)
Absolute 4 mg/kg
) o Cattle 78.9% [8]
Bioavailability (subcutaneous)
. . 4 mg/kg
Terminal Half-life  Cattle ~9 days [8]
(subcutaneous)
T (Time to Peak ) 4 mg/kg 5.33+2.37
Pig : [19]
Plasma Conc.) (intramuscular) hours
C (Peak Lun 4 mg/k 4.06 + 0.65
\ ° Pig M9 [29]
Conc.) (intramuscular) pg/mL
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Experimental Protocols
Synthesis of Tildipirosin (General Method from Patent
Literature)

The following protocol is a generalized summary based on published patent information and
represents a plausible, though not exhaustive, description of the synthesis.[16][17]

Reduction of Tylosin: Tylosin (tartrate or phosphate salt) is dissolved in a suitable organic
solvent. A reducing agent is added to selectively reduce the aldehyde group, yielding
relomysin. The reaction progress is monitored by HPLC.

Hydrolysis: The crude relomysin product is subjected to acidic hydrolysis to remove the
mycarose sugatr, yielding 23-hydroxy-5-O-mycaminosyl-tylonolide.

Activation of the 23-Hydroxyl Group: The hydroxyl group at position C-23 is activated to
create a good leaving group for subsequent nucleophilic substitution. This can be achieved
by converting it to a sulfonate ester or through an iodination reaction (e.g., using
triphenylphosphine and iodine).

Amination: The activated intermediate is reacted with an excess of piperidine. This step
introduces the two piperidinyl groups via nucleophilic substitution and reductive amination,
forming the final tildipirosin molecule.

Purification: The final product is purified through a series of acid-base extractions and
crystallization or chromatographic techniques to achieve high purity (>99%).[17] The
structure is confirmed using spectroscopic methods (NMR, MS, IR).

Determination of Tildipirosin Residues by HPLC-MS/MS

This protocol is based on a method developed for detecting tildipirosin in swine tissues.[20]
e Sample Preparation and Extraction:
o Homogenize 1g of tissue sample (muscle, liver, kidney, or fat).

o Extract the sample with 0.1 mol-L=* KH2POa buffer solution.
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o Centrifuge the mixture and collect the supernatant.

e Solid-Phase Extraction (SPE) Cleanup:

[e]

Condition an HLB solid-phase extraction column.

o

Load the supernatant onto the column.

[¢]

Wash the column to remove interferences.

[¢]

Elute tildipirosin with an appropriate solvent.
e HPLC-MS/MS Analysis:

o Chromatography: Eluted sample is injected into an HPLC system equipped with a C18
column (e.g., Phenomenex Luna Omega C18). A gradient elution is performed.

o Mass Spectrometry: The analyte is detected using a triple-quadrupole mass spectrometer
operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM)
mode.

o Quantification: A matrix-matched calibration curve is used to quantify the tildipirosin
content in the samples. The reported limits of detection and quantification for this method
are 10 ng-g~* and 25 ng-g~1, respectively.[20]

Conclusion

Tildipirosin is a potent, semi-synthetic macrolide antibiotic with a well-defined chemical
structure and mechanism of action. Its synthesis from tylosin involves a multi-step chemical
process that has been optimized for high yield and purity. The quantitative data on its biological
activity and pharmacokinetic profile underscore its efficacy in treating key bacterial respiratory
diseases in livestock. The established protocols for its synthesis and analysis provide a solid
foundation for further research and development in the field of veterinary medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1682375?utm_src=pdf-body
https://www.benchchem.com/product/b1682375?utm_src=pdf-body
https://www.researchgate.net/publication/329526683_Determination_of_tildipirosin_residues_in_swine_tissues_by_high_performance_liquid_chromatography-tandem_mass_spectrometry
https://www.benchchem.com/product/b1682375?utm_src=pdf-body
https://www.benchchem.com/product/b1682375?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. Pharmacokinetics and Pharmacodynamics of Tildipirosin Against Pasteurella multocida in
a Murine Lung Infection Model - PMC [pmc.ncbi.nim.nih.gov]

2. ec.europa.eu [ec.europa.eu]

3. Inhibition of Protein Synthesis on the Ribosome by Tildipirosin Compared with Other
Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]

4. sdhopebiotech.com [sdhopebiotech.com]

5. CN105919933A - Tildipirosin injection and preparation method thereof - Google Patents
[patents.google.com]

6. d1hu4133i4rt3z.cloudfront.net [d1hu4133i4rt3z.cloudfront.net]

7. Frontiers | Pharmacokinetics and Pharmacodynamics of Tildipirosin Against Pasteurella
multocida in a Murine Lung Infection Model [frontiersin.org]

8. ec.europa.eu [ec.europa.eu]

9. ec.europa.eu [ec.europa.eu]

10. Tildipirosin | C41H71N308 | CID 24860548 - PubChem [pubchem.ncbi.nim.nih.gov]
11. merck-animal-health-usa.com [merck-animal-health-usa.com]

12. go.drugbank.com [go.drugbank.com]

13. selleckchem.com [selleckchem.com]

14. nbinno.com [nbinno.com]

15. Tildipirosin | Antibacterial | Antibiotic | TargetMol [targetmol.com]

16. CN104558076A - Preparation method of tildipirosin and intermediate compounds of
tildipirosin - Google Patents [patents.google.com]

17. CN112679570B - Synthesis and purification method of tildipirosin - Google Patents
[patents.google.com]

18. CN104497082A - Synthetic method for Tildipirosin - Google Patents
[patents.google.com]

19. Tildipirosin: An effective antibiotic against Glaesserella parasuis from an in vitro analysis -
PMC [pmc.ncbi.nim.nih.gov]

20. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5968193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5968193/
https://ec.europa.eu/health/documents/community-register/2023/20230824160142/anx_160142_en.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3486562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3486562/
https://www.sdhopebiotech.com/news/what-is-tildipirosin-85146609.html
https://patents.google.com/patent/CN105919933A/en
https://patents.google.com/patent/CN105919933A/en
https://d1hu4133i4rt3z.cloudfront.net/attachments/256/256314-8e7a092028176acf0bcf5062b1b6e735.pdf
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.01038/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.01038/full
https://ec.europa.eu/health/documents/community-register/2011/20110506101248/anx_101248_en.pdf
https://ec.europa.eu/health/documents/community-register/2015/20150316131383/anx_131383_en.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Tildipirosin
https://www.merck-animal-health-usa.com/downloads/zuprevo-speed-of-action-tsb/
https://go.drugbank.com/drugs/DB11470
https://www.selleckchem.com/products/tildipirosin.html
https://www.nbinno.com/article/active-pharmaceutical-ingredients-apis/the-science-behind-tildipirosin-mechanism-and-efficacy-as-a-veterinary-antibiotic
https://www.targetmol.com/compound/tildipirosin
https://patents.google.com/patent/CN104558076A/en
https://patents.google.com/patent/CN104558076A/en
https://patents.google.com/patent/CN112679570B/en
https://patents.google.com/patent/CN112679570B/en
https://patents.google.com/patent/CN104497082A/en
https://patents.google.com/patent/CN104497082A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC7487419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7487419/
https://www.researchgate.net/publication/329526683_Determination_of_tildipirosin_residues_in_swine_tissues_by_high_performance_liquid_chromatography-tandem_mass_spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Chemical structure and synthesis of Tildipirosin].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682375#chemical-structure-and-synthesis-of-
tildipirosin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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